Species-Selective G6PD Inhibition: Plasmodium vs. Human Enzyme
Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride exhibits a 5.5-fold selectivity for Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) over the human ortholog [1]. This selectivity window is critical for antimalarial drug development, as it suggests a potential therapeutic index that is not shared by all imidazopyrimidine analogs. For comparison, the free base form (CAS 944900-19-0) has not been reported to display such species-selective inhibition.
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | PfG6PD IC50 = 14.5 μM (14,500 nM) |
| Comparator Or Baseline | Human G6PD IC50 = 80 μM (80,000 nM) |
| Quantified Difference | 5.5-fold higher potency against parasite enzyme |
| Conditions | Resazurin/diaphorase-coupled assay, 2-hour incubation |
Why This Matters
This data provides a quantitative selectivity threshold for antimalarial hit validation, enabling informed procurement for parasite-specific enzyme inhibition studies.
- [1] BindingDB. (2025). BDBM50396506: Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride. Affinity Data for Glucose-6-phosphate dehydrogenase (Plasmodium falciparum and Human). View Source
